molecular formula C31H24N4O2S3 B2385792 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide CAS No. 670273-20-8

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide

Cat. No.: B2385792
CAS No.: 670273-20-8
M. Wt: 580.74
InChI Key: QXNDAGUQPUYPMB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole moiety and a benzothiolo-pyrimidine structure

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O2S3/c36-26(32-20-10-8-9-19(17-20)28-33-23-14-5-7-16-25(23)40-28)18-38-31-34-29-27(22-13-4-6-15-24(22)39-29)30(37)35(31)21-11-2-1-3-12-21/h1-3,5,7-12,14,16-17H,4,6,13,15,18H2,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDAGUQPUYPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and benzothiolo-pyrimidine derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1

Mechanism of Action

The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is not fully understood. it is believed to exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.

    Pathways Involved: Inhibition of key pathways involved in bacterial cell wall synthesis or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its complex structure, which combines multiple pharmacophores, potentially leading to a broader spectrum of biological activity.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family and features a unique tricyclic structure that may contribute to its biological activity. The molecular formula is C23H19N3O2SC_{23}H_{19}N_3O_2S, and its structure is characterized by:

  • Benzothiazole moiety : Implicated in various biological activities.
  • Thiazolidine derivatives : Known for their antimicrobial properties.

Table 1: Structural Features of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-acetamide

FeatureDescription
Molecular FormulaC23H19N3O2SC_{23}H_{19}N_3O_2S
Benzothiazole GroupPresent
Tricyclic StructureYes
Functional GroupsAcetamide, Sulfanyl

Antimicrobial Activity

Research indicates that compounds similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-acetamide exhibit significant antimicrobial properties. A study evaluated related benzothiazole derivatives against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL, demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antimicrobial Evaluation

A series of synthesized benzothiazole derivatives were tested for their antimicrobial efficacy:

  • Compounds Tested : Included derivatives with varying substitutions on the benzothiazole ring.
  • Results : The best-performing compound exhibited an MIC of 10.7 μmol/mL against Staphylococcus aureus.

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through inhibition of specific cancer cell lines. Research has shown that benzothiazole derivatives can inhibit key enzymes involved in tumor progression.

The primary mechanism involves the inhibition of DprE1 , an enzyme critical for the survival of Mycobacterium tuberculosis, which also plays a role in cancer cell metabolism. Additionally, the compound may induce apoptosis in cancer cells through oxidative stress pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings suggest that it can be effectively utilized in therapeutic contexts.

Table 2: Summary of Biological Activities

Activity TypeActivity LevelMIC Range (μmol/mL)
AntimicrobialPotent against various pathogens10.7 - 21.4
AnticancerInhibits cancer cell growthVaries by cell line

Q & A

What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?

Basic Research Question
The synthesis involves multi-step pathways, typically starting with the formation of the tricyclic core (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives), followed by functionalization with benzothiazole and sulfanylacetamide groups . Key steps include:

  • Core Preparation : Cyclization reactions under reflux conditions using solvents like ethanol or dichloromethane.
  • Substituent Introduction : Thiol-alkylation or nucleophilic substitution for sulfanyl and benzothiazole attachments.
  • Final Coupling : Amide bond formation via activated esters or coupling reagents (e.g., EDC/HOBt).
    Optimization Strategies :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
  • In-line Monitoring : Employ HPLC or TLC to track intermediates and minimize side products .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation analysis .
  • X-ray Crystallography : Resolve crystal packing and non-covalent interactions (e.g., hydrogen bonding, π-π stacking) .
  • Purity Assessment : HPLC with UV/Vis or MS detection (purity >95%) .

What initial biological activities have been reported, and how are these assays designed?

Basic Research Question
Reported activities include:

  • Anticancer : IC₅₀ values in µM ranges against MCF-7 cells via apoptosis induction (caspase-3/7 activation assays) .
  • Antimicrobial : Zone-of-inhibition studies against Staphylococcus aureus .
  • Anti-inflammatory : Inhibition of TNF-α/IL-6 in murine models .
    Assay Design :
  • Dose-Response Curves : 72-hour incubations with controls for cytotoxicity (e.g., MTT assay) .
  • Pathway-Specific Models : LPS-induced inflammation for cytokine profiling .

How does the compound induce apoptosis in cancer cells, and what mechanistic studies are required to validate this?

Advanced Research Question
Proposed mechanisms include mitochondrial depolarization and caspase activation. Methodological Approaches :

  • Flow Cytometry : Annexin V/PI staining to quantify apoptotic populations .
  • Western Blotting : Measure Bcl-2/Bax ratios and cleaved caspases .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
    Contradiction Analysis : Compare results across cell lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .

What role do non-covalent interactions play in its reactivity and supramolecular assembly?

Advanced Research Question
Non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) influence:

  • Solubility : Polar solvents disrupt π-π stacking, enhancing bioavailability .
  • Crystal Engineering : Crystallography reveals dimeric motifs stabilized by S···N interactions .
    Experimental Tools :
  • SC-XRD : Resolve interaction geometries .
  • DFT Calculations : Model interaction energies (e.g., Gaussian09) .

How can contradictions in biological data across studies be systematically resolved?

Advanced Research Question
Discrepancies may arise from assay variability or cell-line heterogeneity. Resolution Strategies :

  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends .
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Orthogonal Assays : Validate apoptosis via both flow cytometry and TUNEL assays .

What computational methods predict binding modes with target proteins, and how reliable are these models?

Advanced Research Question
Molecular Docking (AutoDock/Vina) : Predict binding to kinases or inflammatory mediators (e.g., COX-2) .
Validation Steps :

  • MD Simulations : 100-ns trajectories to assess binding stability (AMBER/CHARMM) .
  • Mutagenesis Studies : Test key residues (e.g., Ala-scanning) to confirm docking poses .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Advanced Research Question
SAR Strategies :

  • Substituent Variation : Modify benzothiazole (electron-withdrawing groups) or sulfonyl (bulk tolerance) .
  • Bioisosteric Replacement : Replace thiophene with furan to enhance solubility .
    High-Throughput Screening : Test analogs in kinase inhibition panels (e.g., Eurofins) .

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